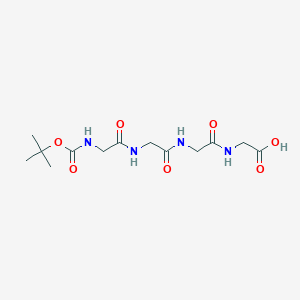

Boc-Gly-Gly-Gly-Gly-OH

CAS No.:

Cat. No.: VC18805104

Molecular Formula: C13H22N4O7

Molecular Weight: 346.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H22N4O7 |

|---|---|

| Molecular Weight | 346.34 g/mol |

| IUPAC Name | 2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |

| Standard InChI | InChI=1S/C13H22N4O7/c1-13(2,3)24-12(23)17-6-10(20)15-4-8(18)14-5-9(19)16-7-11(21)22/h4-7H2,1-3H3,(H,14,18)(H,15,20)(H,16,19)(H,17,23)(H,21,22) |

| Standard InChI Key | BWUKZCIJVKIEFH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |

Introduction

Chemical and Physical Properties of Boc-Gly-Gly-Gly-Gly-OH

Structural Features

Boc-Gly-Gly-Gly-Gly-OH consists of a linear tetraglycine backbone with a Boc group (-OC(O)C(CH3)3) at the N-terminus and a free carboxylic acid at the C-terminus. The absence of side chains in glycine residues simplifies conformational analysis, making this compound ideal for studying peptide backbone dynamics. The Boc group enhances solubility in organic solvents and prevents undesired reactions at the N-terminus during peptide elongation .

Physicochemical Data

While explicit data for Boc-Gly-Gly-Gly-Gly-OH are unavailable, properties can be inferred from shorter analogs:

-

Molecular formula: C17H28N4O7 (calculated based on Boc-Gly-OH [C7H13NO4] and glycine repeat units).

-

Molecular weight: ~416.4 g/mol.

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in aqueous solutions at acidic pH, as seen in Boc-Gly-Phe-Leu-Gly-OH .

-

Stability: The Boc group is acid-labile, requiring cautious handling in acidic conditions to avoid premature deprotection .

Table 1: Estimated Physical Properties of Boc-Gly-Gly-Gly-Gly-OH

Synthesis of Boc-Gly-Gly-Gly-Gly-OH

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Boc-Gly-Gly-Gly-Gly-OH typically follows SPPS protocols using Fmoc/t-Bu or Boc/Bzl strategies. While the provided sources focus on solution-phase synthesis for shorter peptides , SPPS offers higher efficiency for tetrapeptides:

-

Resin Loading: A 2-chlorotrityl resin is functionalized with the C-terminal glycine (preloaded as Fmoc-Gly-OH) .

-

Deprotection and Coupling:

-

Repetition: Steps 2a–2b are repeated for subsequent glycine residues.

-

Cleavage: TFA/water (95:5) to release the peptide from the resin and remove the Boc group .

Solution-Phase Synthesis

For small-scale synthesis, a stepwise approach in solution is feasible:

-

Boc Protection: Glycine is Boc-protected using di-tert-butyl dicarbonate (Boc2O) in a basic aqueous/organic biphasic system .

-

Activation and Coupling: Boc-Gly-OH is activated with carbodiimides (e.g., EDC·HCl) and coupled to Gly-Gly-Gly-OH in DMF with catalytic DMAP .

-

Purification: The crude product is isolated via precipitation (e.g., ethyl acetate/hexane) and purified by reverse-phase HPLC .

Key Reaction Conditions:

-

Coupling Agents: EDC·HCl/HOBt or BOP-Cl for minimal racemization .

-

Solvents: DMF, THF, or dichloromethane.

-

Yield: ~70–85% per coupling step, as reported for Boc-Gly-Gly-Arg-AMC .

Applications in Biomedical Research

Peptide-Based Drug Delivery

Boc-Gly-Gly-Gly-Gly-OH serves as a spacer in drug conjugates to enhance solubility and control release kinetics. For example, in carbon nanotube (CNT) conjugates, similar tetrapeptides improve biocompatibility and enable pH-sensitive drug release, as demonstrated in methotrexate-CNT systems .

Enzymatic Substrate Studies

The compound is utilized to probe protease specificity (e.g., matrix metalloproteinases) due to its simple, flexible backbone. Fluorescent analogs like Boc-Gly-Gly-Arg-AMC are cleaved by trypsin-like enzymes, enabling real-time activity assays .

Biomaterial Design

Tetraglycine sequences are incorporated into hydrogels and self-assembling peptides for tissue engineering. The Boc group allows selective modification of terminal amines without disturbing the peptide backbone .

Stability and Degradation

Acid Sensitivity

The Boc group is cleaved under strongly acidic conditions (e.g., TFA >50%), limiting the compound’s use in low-pH environments. Stabilizing strategies include:

Enzymatic Degradation

Glycine-rich sequences are resistant to most proteases but susceptible to nonspecific endopeptidases in biological fluids. Half-life in serum: ~2–4 hours .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR: Characteristic Boc tert-butyl signals at δ 1.42 ppm (s, 9H) . Glycine α-protons appear as singlets at δ 3.8–4.0 ppm .

-

13C NMR: Boc carbonyl at δ 155–158 ppm; peptide carbonyls at δ 168–172 ppm .

High-Performance Liquid Chromatography (HPLC)

-

Column: C18, 5 μm, 4.6 × 250 mm.

-

Mobile Phase: Gradient of 0.1% TFA in water/acetonitrile.

Mass Spectrometry (MS)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume